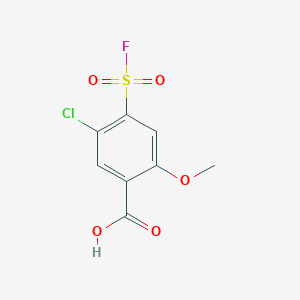
3-((4-(Dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a pyrrolidine dione group, a dimethylamino group, and a phenyl group . These groups are common in many organic compounds and can contribute various properties to the molecule.
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For example, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Applications De Recherche Scientifique
Enantiodivergent Synthesis :
- The compound has been used in the enantiodivergent synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and its derivatives, which are amino analogues of pantolactone. This synthesis is significant in producing chiral compounds, crucial in pharmaceuticals and agrochemicals (Camps et al., 2007).
Antimicrobial Activity :
- A series of derivatives synthesized from this compound showed potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests its potential in developing new antimicrobial agents (Ghorab et al., 2017).
Antifungal Activities :
- New 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones synthesized showed promising in vitro antifungal activities, indicating potential applications in fungicide development (Cvetkovic et al., 2019).
Cyclic Depsipeptide Synthesis :
- The compound has been used in the synthesis of cyclic depsipeptides through direct amid cyclization, demonstrating its utility in peptide chemistry (Obrecht & Heimgartner, 1987).
Synthesis and Biological Activity :
- It has been involved in the synthesis of various derivatives showing high anti-inflammatory and antimicrobial effects, suggesting its importance in medicinal chemistry (Ahmed, 2017).
Cytotoxic Activity :
- Derivatives of this compound have shown potent cytotoxic activities against cancer cell lines, highlighting its potential in cancer research (Deady et al., 2003).
Stereochemical Studies :
- Its use in stereochemical studies, like the stereoselective reduction of related compounds, provides insights into reaction mechanisms and chiral synthesis (Jumali et al., 2017).
Photoactive Polyamides :
- It has been utilized in the preparation of photoactive polyamides, indicating its role in materials science (Mallakpour & Rafiee, 2007).
Heterocyclic Chemistry :
- The compound is involved in the synthesis of polycondensed heterocyclic systems, contributing to the field of heterocyclic chemistry (Dzvinchuk et al., 2009).
Biochemical Evaluation :
- Its analogues have been synthesized and evaluated for inhibitory activities towards enzymes like aromatase, indicating its importance in biochemistry (Daly et al., 1986).
Propriétés
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-15(2)10-6-4-9(5-7-10)14-11-8-12(17)16(3)13(11)18/h4-7,11,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDRYMLYHMJQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2764577.png)
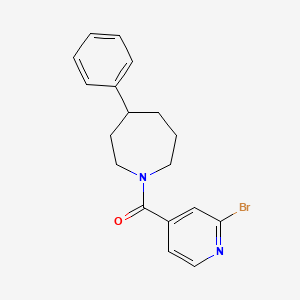
![2-Methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride](/img/structure/B2764582.png)
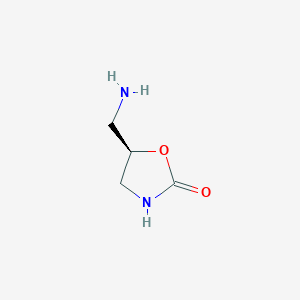
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2764586.png)
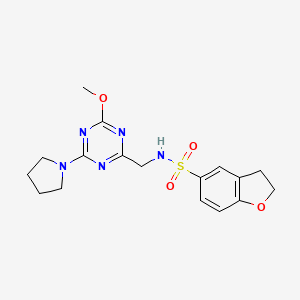
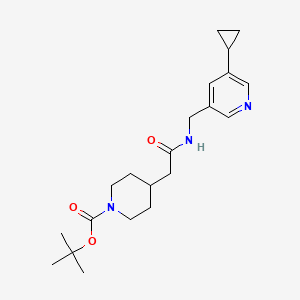
![1-(2,7-Diazaspiro[3.4]octan-2-yl)ethanone;dihydrochloride](/img/structure/B2764589.png)
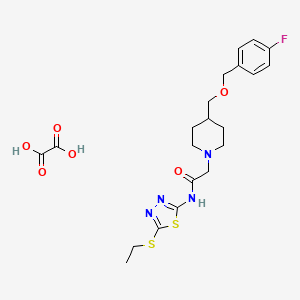
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2764591.png)
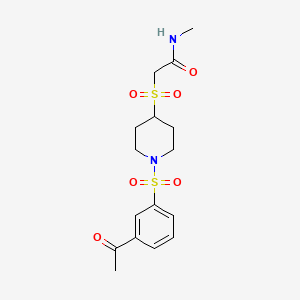
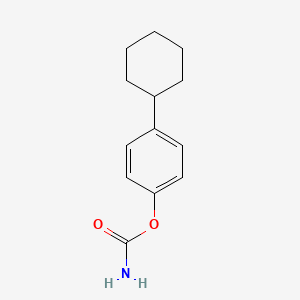
![N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B2764597.png)
